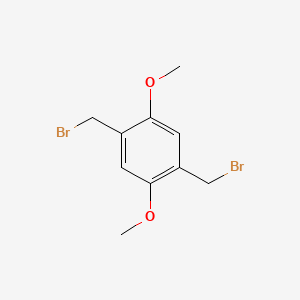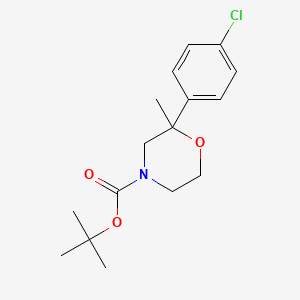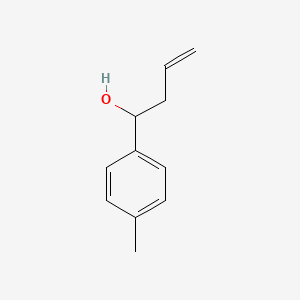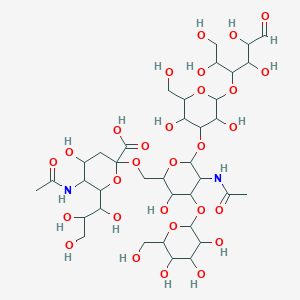
4-联苯甲醛肟
描述
4-Biphenylaldehyde oxime is a chemical compound with the molecular formula C13H11NO and a molecular weight of 197.23 g/mol . It is used as a reactant in the design and synthesis of substituted-isoxazole derivatives as farnesoid X receptor (FXR) antagonists .
Synthesis Analysis
The synthesis of oximes from aryl aldehydes can be prepared using hydroxylamine hydrochloride. The oxime compounds are synthesized at maximum efficiency in mineral water at room temperature. This method is economical, practical, and environmentally friendly .Molecular Structure Analysis
In oxime radicals, the N–O fragment is connected to an organic moiety by a double bond, whereas all other classes of N-oxyl radicals contain an R2N–O fragment with two single C–N bonds .Chemical Reactions Analysis
Oxime esters are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .Physical And Chemical Properties Analysis
4-Biphenylaldehyde oxime is a solid at room temperature with a molecular weight of 197.23 g/mol .科学研究应用
Medicinal Chemistry
Oximes are known for their role as acetylcholinesterase reactivators and have therapeutic applications for various diseases. They are particularly significant in treatments involving organophosphorus poisoning .
Antibacterial Agents
Some oximes, such as oxime-based cephalosporins , are FDA-approved and used against several bacterial infections due to their effectiveness as β-lactam antibiotics .
Photoinitiators
Carbazole-based oxime esters have been studied as photoinitiators for polymerization processes, particularly under LED light and low light intensity conditions .
Radical Reactions
Acyl oxime esters and cyclic ketoxime esters are involved in free radical reactions, which have implications in synthetic chemistry for C-C bond cleavage and acylation .
Drug Design
The terminal oxime group offers advantages in drug design due to its hydrogen bonding capabilities, making it a valuable functional group in developing new therapeutics .
Synthetic Applications
Oximes have diverse methodologies for synthetic applications, including dynamic materials, energetic materials, and biocatalytic reductions .
作用机制
Target of Action
4-Biphenylaldehyde oxime, also known as (NE)-N-[(4-phenylphenyl)methylidene]hydroxylamine, is a type of oxime compound . Oximes are renowned for their significant roles as acetylcholinesterase reactivators . They have been reported to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases . Some oximes are also inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 .
Mode of Action
The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), versus only one H-bond acceptor present in carbonyl groups . This feature, together with the high polarity of oxime groups, may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds . In addition, oximes can generate nitric oxide .
Biochemical Pathways
Oximes have been shown to affect various biochemical pathways due to their ability to inhibit a wide range of kinases . These kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to downstream effects on cell growth, differentiation, metabolism, and apoptosis .
Pharmacokinetics
The pharmacokinetics of oximes in general is a complex process that depends on their chemical structure, the route of administration, and the individual’s physiological condition .
Result of Action
Oximes in general have been reported to have antibacterial, anticancer, anti-arthritis, and anti-stroke activities . Their ability to inhibit various kinases and enzymes can lead to changes in cellular processes and functions .
Action Environment
The action of 4-biphenylaldehyde oxime, like other oximes, can be influenced by various environmental factors. For instance, the blood-brain barrier (BBB) remains a challenge in the delivery of oximes to the central nervous system (CNS) . The presence of a permanent cationic charge in oximes has made these compounds inefficient in crossing the BBB . Therefore, the environment in which the oxime operates can significantly influence its action, efficacy, and stability.
未来方向
属性
IUPAC Name |
(NE)-N-[(4-phenylphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10,15H/b14-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNAWNXTMKAPFT-GXDHUFHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4-carbaldehyde oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



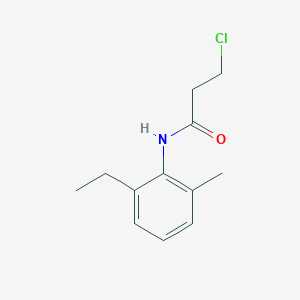
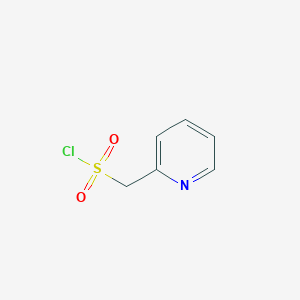
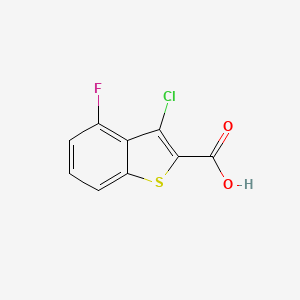

![1-[(3-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B1598949.png)

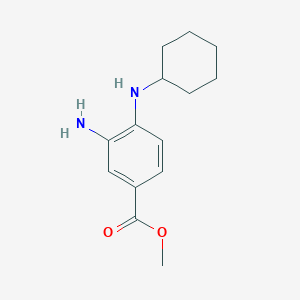
![benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate](/img/structure/B1598953.png)
